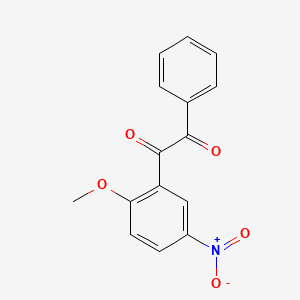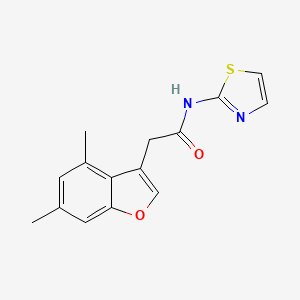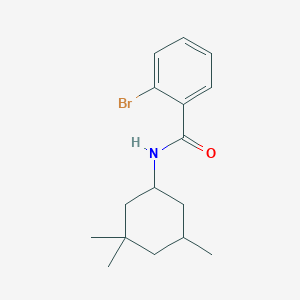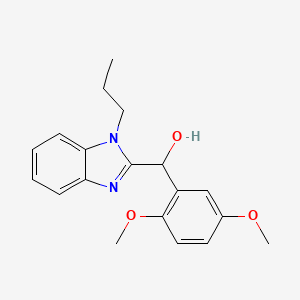
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione, also known as MNPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNPE is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 188-190°C. In
Mechanism of Action
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE) in vitro. AChE is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE can lead to an accumulation of acetylcholine, which can result in increased neurotransmission and potential therapeutic effects in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, antioxidant, and antitumor activity. This compound has also been shown to have potential neuroprotective effects due to its ability to inhibit AChE and increase acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione is a relatively easy and inexpensive compound to synthesize, making it accessible for use in laboratory experiments. However, this compound has limited solubility in water, which can make it challenging to use in certain assays. This compound also has potential toxicity concerns, and caution should be taken when handling the compound.
Future Directions
Future research on 1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione could focus on its potential therapeutic applications in diseases such as Alzheimer's, Parkinson's, and cancer. This compound could also be used as a starting material for the synthesis of other compounds with potential applications in various scientific research fields. Further studies on the toxicity and safety of this compound could also be explored to ensure its safe use in laboratory experiments.
In conclusion, this compound is a versatile compound that has potential applications in various scientific research fields. Its unique properties make it an attractive starting material for the synthesis of other organic compounds, and its ability to inhibit AChE makes it a promising candidate for therapeutic applications. Further research on this compound could lead to the development of new and innovative treatments for various diseases.
Synthesis Methods
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione can be synthesized through a one-pot reaction of 2-methoxy-5-nitrobenzaldehyde, acetophenone, and acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields this compound as a yellow crystalline powder with a yield of 80-85%.
Scientific Research Applications
1-(2-methoxy-5-nitrophenyl)-2-phenyl-1,2-ethanedione has been extensively studied for its potential use in various scientific research fields. This compound is a versatile compound that can be used in the synthesis of other organic compounds such as chalcones, pyrazoles, and pyridines. This compound has also been used as a ligand in the synthesis of metal complexes that have potential applications in catalysis and material science.
Properties
IUPAC Name |
1-(2-methoxy-5-nitrophenyl)-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-21-13-8-7-11(16(19)20)9-12(13)15(18)14(17)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKHNPHNDJEKQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201229 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,2,3,3,4,4-hexafluoro-N-(2-hydroxyethyl)-4-(1,2,2,2-tetrafluoro-1-{[(2-hydroxyethyl)amino]carbonyl}ethoxy)butanamide](/img/structure/B5088238.png)



![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)
![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![3-[(4-isonicotinoyl-1-piperazinyl)methyl]-1H-indole oxalate](/img/structure/B5088281.png)
![1-[3-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]ethanone](/img/structure/B5088298.png)
![N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5088307.png)

![N-[4-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5088312.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)
![ethyl 4-{1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-1-piperazinecarboxylate](/img/structure/B5088321.png)
